2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Descripción general

Descripción

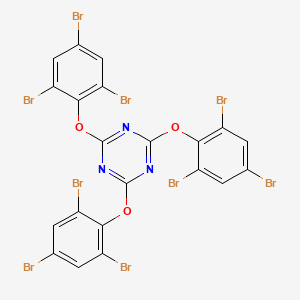

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: is a brominated triazine derivative known for its high bromine content and unique chemical properties. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit or resist the spread of fire.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-tribromophenol with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Análisis De Reacciones Químicas

Industrial Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Bromine, H₂O, 25–100°C | 2,4,6-Tribromophenol (TBP) formation |

| Neutralization | Na₂CO₃, acetone, reflux | Sodium tribromophenolate |

| Substitution | Cyanuric chloride, acetone-H₂O, 50–90°C | TTBP-TAZ precipitation (99.5% purity) |

This optimized method achieves high yields (melting point: 229.8°C) with minimal byproducts .

Biotransformation and Metabolic Pathways

TTBP-TAZ undergoes enzymatic degradation in biological systems, leading to bioactive metabolites:

In Vitro Metabolism

-

Half-life :

-

Primary Metabolite :

2,4,6-Tribromophenol (2,4,6-TBP) accounts for 87% of total metabolites via cleavage of the triazine-phenoxy bond .

Toxicological Outcomes

| Parameter | Human Data | Rat Data |

|---|---|---|

| 2,4,6-TBP in blood | Not reported | 270 ± 110 μg/g lipid |

| 2,4,6-TBP in liver | Not reported | 50 ± 14 μg/g lipid |

| Hepatic Effects | AhR activation | Fatty degeneration |

These findings highlight TTBP-TAZ’s role as a precursor to 2,4,6-TBP, a compound linked to hepatotoxicity .

Substitution Reactions

The bromine atoms on TTBP-TAZ’s phenoxy groups are susceptible to nucleophilic substitution under controlled conditions:

Experimental Observations

-

Nucleophiles : Amines, thiols, or hydroxide ions displace bromine, forming derivatives with altered electronic properties.

-

Solvent Systems : Reactions typically occur in polar aprotic solvents (e.g., acetone) to stabilize transition states .

Limitations

Aplicaciones Científicas De Investigación

Flame Retardant Applications

TTBP-TAZ is primarily utilized as a flame retardant in several industries:

- Textiles : It is incorporated into fabrics to enhance their fire resistance properties. This application is vital in sectors such as upholstery and protective clothing.

- Plastics : TTBP-TAZ is added to polymers used in electrical appliances and construction materials to reduce flammability and improve safety standards.

- Foams : In the production of polyurethane foams, TTBP-TAZ acts as a flame retardant to prevent ignition and slow down fire spread.

Environmental Impact and Toxicology

Recent studies have raised concerns about the accumulation of brominated flame retardants in human tissues. TTBP-TAZ has been identified as a precursor to 2,4,6-tribromophenol (2,4,6-TBP), which poses potential toxicity risks . Research indicates that TTBP-TAZ can metabolize into 2,4,6-TBP within biological systems, leading to increased levels of this toxic compound in human tissues .

E-Waste Recycling Facility Study

A study conducted in North America investigated the presence of TTBP-TAZ in house dust and e-waste recycling facilities. The findings highlighted that TTBP-TAZ was prevalent in these environments due to its use in consumer electronics . This raises concerns about exposure risks for workers and residents.

Biotransformation Studies

In vitro assays demonstrated that TTBP-TAZ rapidly metabolizes into 2,4,6-TBP in both human and rat liver microsomes. The half-life was found to be approximately 1.1 hours for humans and 2.2 hours for rats . This biotransformation pathway emphasizes the need for careful monitoring of TTBP-TAZ in commercial products.

Mecanismo De Acción

The mechanism by which 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction helps in slowing down or stopping the spread of fire .

Comparación Con Compuestos Similares

2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.

2,4,6-Tris(4-pyridyl)pyridine: Used in metal-organic frameworks for photocatalytic applications.

Uniqueness: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine stands out due to its high bromine content and its effectiveness as a flame retardant. Compared to other brominated compounds, it offers superior fire resistance and stability, making it a preferred choice in various industrial applications.

Actividad Biológica

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is a brominated flame retardant known for its complex chemical structure and significant biological activity. This compound has garnered attention due to its potential toxicity and metabolic pathways in biological systems.

Chemical Structure and Properties

TTBP-TAZ is characterized by its triazine core with three tribromophenoxy groups attached. The chemical formula is and it has a molecular weight of approximately 1089.2875 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Appearance | White to almost white powder |

| Melting Point | 228.0 - 232.0 °C |

| Purity | >98.0% (HPLC) |

Metabolism and Toxicity

Recent studies have highlighted the metabolic pathways of TTBP-TAZ, particularly its conversion to 2,4,6-tribromophenol (2,4,6-TBP). In vitro assays using human and rat liver microsomes demonstrated that TTBP-TAZ metabolizes rapidly with half-lives of 1.1 hours in humans and 2.2 hours in rats. Notably, 87% of the metabolites formed were identified as 2,4,6-TBP .

In vivo experiments further confirmed these findings; rats exposed to TTBP-TAZ showed significant levels of 2,4,6-TBP in their blood and liver tissues after a week of exposure at a dosage of 250 mg/kg body weight/day .

TTBP-TAZ has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of biological responses to planar aromatic compounds. The activation of AhR by TTBP-TAZ led to significant changes in hepatic mRNA expression related to fatty degeneration . This suggests a potential link between TTBP-TAZ exposure and metabolic disorders.

Case Studies

In one study involving the administration of TTBP-TAZ to rats:

- Dosage : 250 mg/kg body weight/day

- Duration : 7 days

- Findings :

Environmental Impact

TTBP-TAZ is classified as a persistent organic pollutant (POP) due to its resistance to degradation and potential for bioaccumulation. Its environmental persistence raises concerns regarding long-term exposure risks to both human health and ecological systems . The compound's half-life in soil exceeds the critical threshold for classification as persistent under international guidelines.

Propiedades

IUPAC Name |

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFBPPCACYFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H6Br9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058695 | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25713-60-4, 56362-01-7 | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.